molecular formula C6H8F3N B1390605 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1212082-75-1

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B1390605
CAS No.: 1212082-75-1
M. Wt: 151.13 g/mol
InChI Key: HBRBRBLVWXHRHJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclohexane structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with metabotropic glutamate receptors, particularly the metabotropic glutamate receptor 2 (mGluR2). These interactions are significant as they modulate the activity of downstream effectors such as adenylate cyclase, which in turn affects neurotransmission and synaptic stabilization . The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool in studying neurotransmission and related biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the firing rate of serotonin neurons in the medial prefrontal cortex, thereby influencing serotonin levels and neurotransmission . Additionally, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the metabotropic glutamate receptor 2, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling pathway inhibits adenylate cyclase activity, which in turn modulates neurotransmission and synaptic stabilization . The compound’s ability to inhibit or activate enzymes and alter gene expression further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmission and synaptic stabilization without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as adenylate cyclase and other regulatory proteins influence the overall metabolic pathways within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within different cellular compartments . These interactions are critical for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the combination of the trifluoromethyl group and the azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBRBLVWXHRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
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2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
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2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
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2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
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2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

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